Product packaging for Furo[2,3-c]pyridine-5-carboxaldehyde(Cat. No.:CAS No. 478148-61-7)

Furo[2,3-c]pyridine-5-carboxaldehyde

Cat. No.: B1322191
CAS No.: 478148-61-7
M. Wt: 147.13 g/mol
InChI Key: LKXRQBNEOKIHRW-UHFFFAOYSA-N
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Description

Contextualization within Fused Heterocyclic Systems

Fused heterocyclic systems are characterized by two or more rings sharing a pair of atoms. This structural feature often imparts a rigid, planar geometry that can facilitate interactions with biological targets. The furopyridine framework is an organic heterobicyclic system that arises from the ortho-fusion of a furan (B31954) ring to a pyridine (B92270) ring. These scaffolds are of growing interest in medicinal chemistry and materials science.

The fusion of a furan and a pyridine ring can result in six possible isomers. These isomers are categorized into two main groups based on the bond of the pyridine ring that is fused to the furan ring. The first group consists of the [b]-fused systems, which are considered analogues of quinoline. The second group comprises the [c]-fused systems, which are analogues of isoquinoline. Furo[2,3-c]pyridine (B168854) belongs to this latter group. The distinct arrangement of the nitrogen and oxygen heteroatoms in each isomer significantly influences its electronic properties, stability, and reactivity.

Table 1: Isomers of Furopyridine

Isomer Name Fusion Type Structural Analogue
Furo[2,3-b]pyridine (B1315467) [b]-fused Quinoline
Furo[3,2-b]pyridine (B1253681) [b]-fused Quinoline
Furo[3,4-b]pyridine [b]-fused Quinoline
Furo[2,3-c]pyridine [c]-fused Isoquinoline
Furo[3,2-c]pyridine (B1313802) [c]-fused Isoquinoline
Furo[3,4-c]pyridine [c]-fused Isoquinoline

Rationale for Research Focus on Furo[2,3-c]pyridine-5-carboxaldehyde

The research focus on this compound stems primarily from its utility as a versatile synthetic intermediate. The aldehyde functional group is one of the most useful moieties in organic chemistry, serving as a gateway for a vast array of chemical transformations.

The presence of the aldehyde group at the 5-position of the Furo[2,3-c]pyridine scaffold allows for the synthesis of a wide variety of derivatives. Aldehydes can readily undergo nucleophilic addition, condensation reactions, oxidation to carboxylic acids, and reduction to alcohols. This reactivity enables chemists to introduce new functional groups and build more complex molecular architectures based on the core Furo[2,3-c]pyridine structure. For instance, heteroaromatic aldehydes are commonly used in reactions like the Wittig, Horner-Wadsworth-Emmons, and various condensation reactions with active methylene (B1212753) compounds to form new carbon-carbon bonds. researchgate.net They can also be converted into imines, oximes, and hydrazones, which can serve as ligands or be further modified. mdpi.com

By using this compound as a starting material, researchers can systematically modify the scaffold to explore structure-activity relationships (SAR) for various biological targets. This strategic derivatization is crucial in the field of drug discovery for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds. Therefore, the significance of this compound lies not in its own inherent biological activity, but in its potential as a key building block for creating a library of novel and potentially therapeutic agents. researchgate.net

Table 2: Research Rationale for this compound

Feature Rationale / Implication
Compound Name This compound
CAS Number 478148-61-7 achemblock.com
Molecular Formula C₈H₅NO₂ achemblock.com
Core Scaffold Furo[2,3-c]pyridine
Key Functional Group Aldehyde (-CHO) at position 5
Primary Research Interest Synthetic Intermediate / Building Block
Synthetic Utility Enables access to a wide range of derivatives through reactions such as oxidation, reduction, nucleophilic addition, and condensation. researchgate.net
Application in Medicinal Chemistry Facilitates the generation of diverse compound libraries for structure-activity relationship (SAR) studies to develop new therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5NO2 B1322191 Furo[2,3-c]pyridine-5-carboxaldehyde CAS No. 478148-61-7

Properties

IUPAC Name

furo[2,3-c]pyridine-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO2/c10-5-7-3-6-1-2-11-8(6)4-9-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXRQBNEOKIHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=CN=C(C=C21)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50621966
Record name Furo[2,3-c]pyridine-5-carbaldehyde
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Molecular Weight

147.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478148-61-7
Record name Furo[2,3-c]pyridine-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478148-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furo[2,3-c]pyridine-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50621966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Reactivity Studies of Furo 2,3 C Pyridine 5 Carboxaldehyde

Chemical Reactivity of the Fused Ring System

The reactivity of the furo[2,3-c]pyridine (B168854) ring system is a composite of the individual characteristics of the electron-rich furan (B31954) ring and the electron-deficient pyridine (B92270) ring. This duality governs the regioselectivity of various chemical transformations.

Electron-Rich and Electron-Deficient Positions

The furo[2,3-c]pyridine nucleus is characterized by a distinct distribution of electron density. The furan ring is considered π-excessive, meaning it has a higher electron density, making it more susceptible to electrophilic attack. Conversely, the pyridine ring is π-deficient due to the electron-withdrawing effect of the nitrogen atom, rendering it more reactive towards nucleophiles.

Computational studies on related pyridine derivatives show that the nitrogen atom and the carbons at positions 2, 4, and 6 of a simple pyridine ring are the most electron-deficient centers. In the context of the furo[2,3-c]pyridine system, this would suggest that the pyridine part of the fused ring is susceptible to nucleophilic attack, particularly at positions analogous to the 2 and 4 positions of pyridine.

Conversely, the furan moiety is electron-rich. In electrophilic substitution reactions on analogous benzo[b]furo[2,3-c]pyridines, substitution occurs on the benzene (B151609) ring, indicating the higher reactivity of that part of the molecule towards electrophiles. researchgate.net By analogy, in Furo[2,3-c]pyridine-5-carboxaldehyde, the furan ring is expected to be the primary site of electrophilic attack. The carboxaldehyde group, being electron-withdrawing, would further deactivate the pyridine ring towards electrophilic substitution.

Table 1: Predicted Reactive Positions in this compound

PositionPredicted ReactivityAttacking Species
Furan Ring (C2, C3)Electron-RichElectrophiles
Pyridine Ring (C4, C7)Electron-DeficientNucleophiles
Carbonyl Carbon (C5-CHO)ElectrophilicNucleophiles

Substitution Reactions

Electrophilic Substitution: Based on the electron-rich nature of the furan ring, electrophilic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation are anticipated to occur preferentially on the furan part of the molecule. Studies on the related benzo[b]furo[2,3-c]pyridine system have shown that nitration and acylation proceed exclusively at the 6-position of the benzene ring. researchgate.net If this position is blocked, monosubstitution occurs at the C(8) atom. researchgate.net This suggests a predictable regioselectivity for electrophilic attack on the more electron-rich portion of the fused system.

Nucleophilic Aromatic Substitution: The electron-deficient pyridine ring is susceptible to nucleophilic aromatic substitution (SNAr), especially if a good leaving group is present on the pyridine ring. Nucleophilic attack is generally favored at the positions ortho and para to the nitrogen atom (positions 4 and 7 in the furo[2,3-c]pyridine system). The presence of the electron-withdrawing carboxaldehyde group at position 5 would further facilitate nucleophilic attack on the pyridine ring.

Oxidation and Reduction Reactions

Oxidation: The fused ring system is generally stable to oxidation. However, the aldehyde group can be readily oxidized to a carboxylic acid using a variety of oxidizing agents. The oxidation of heteroaromatic aldehydes to their corresponding carboxylic acids is a common transformation and can be achieved using reagents like potassium permanganate (B83412), chromium trioxide, or milder, more selective oxidants. rsc.orgnih.govrsc.org For instance, a metal-free and radical-free synthesis of heteroaromatic aldehydes has been developed through the aerobic oxidation of methyl groups in an I2/DMSO/O2 catalytic system, and this methodology can also be applied to the oxidation of aldehydes to carboxylic acids. rsc.org

Reduction: The pyridine ring can be reduced under certain conditions, such as catalytic hydrogenation at high pressure or with dissolving metal reductions (e.g., Birch reduction). nih.gov The carboxaldehyde group can be selectively reduced to a primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄) without affecting the aromatic rings. tandfonline.com

Reactivity of the Carboxaldehyde Group

The carboxaldehyde group at the 5-position is a key site of reactivity in this compound, participating in a wide range of nucleophilic addition and condensation reactions.

Nucleophilic Attack and Condensation Reactions

The carbonyl carbon of the aldehyde is electrophilic and readily undergoes attack by nucleophiles. This initial addition can be followed by elimination, leading to condensation products.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with an active methylene (B1212753) compound in the presence of a weak base. This compound can react with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) to form α,β-unsaturated products. sioc-journal.cntandfonline.comjove.comwikipedia.org These reactions are fundamental in carbon-carbon bond formation. sioc-journal.cn

Imine Formation: Aldehydes react with primary amines to form imines (Schiff bases). This reaction is typically catalyzed by acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by dehydration.

Table 2: Examples of Condensation Reactions with Aromatic Aldehydes

ReactantProduct TypeGeneral Conditions
Active Methylene Compound (e.g., Malononitrile)α,β-Unsaturated CompoundBase catalyst (e.g., piperidine, [bmim]OH) sioc-journal.cn
Primary AmineImine (Schiff Base)Acid catalyst, removal of water

Corey-Chaykovsky Reaction Applications

The Corey-Chaykovsky reaction utilizes sulfur ylides to convert carbonyl compounds into epoxides, cyclopropanes, or aziridines. sioc-journal.cn this compound, as an aldehyde, is a suitable substrate for this transformation.

The reaction mechanism involves the nucleophilic attack of the sulfur ylide on the carbonyl carbon to form a betaine (B1666868) intermediate. Subsequent intramolecular nucleophilic substitution leads to the formation of a three-membered ring and the elimination of a sulfur-containing leaving group (e.g., dimethyl sulfoxide (B87167) or dimethyl sulfide). sioc-journal.cn

Epoxidation: Reaction with a sulfonium (B1226848) ylide, such as dimethyloxosulfonium methylide, would yield the corresponding epoxide, 2-(furo[2,3-c]pyridin-5-yl)oxirane.

Cyclopropanation: While typically occurring with α,β-unsaturated carbonyls, certain sulfur ylides can lead to cyclopropanation of aldehydes under specific conditions.

Intramolecular Cyclization Pathways

Intramolecular cyclization reactions are fundamental in synthetic organic chemistry for the construction of cyclic molecules. In the context of this compound, these pathways typically involve the conversion of the aldehyde into a reactive intermediate that can subsequently undergo ring closure with another part of the molecule or with a tethered functional group. These transformations are crucial for synthesizing novel polycyclic heteroaromatic compounds.

According to Baldwin's rules for ring closure, 5-endo-dig cyclizations are stereoelectronically favored processes. libretexts.org This type of reaction involves a nucleophile attacking a carbon-carbon triple bond (an alkyne) to form a five-membered ring, where the bond being broken is part of the newly formed ring.

While direct studies on this compound are limited, analogous transformations in related heterocyclic systems demonstrate the viability of this pathway. For example, a common strategy involves the conversion of the aldehyde to an enyne system, which can then undergo cyclization. A plausible reaction would involve a precursor, such as a 2-(2-enynyl)pyridine derivative, which can undergo a metal-catalyzed 5-endo-dig cyclization to furnish a new fused ring system. researchgate.net Research on other N-heterocycles has shown that catalysts based on copper, gold, or iron can effectively promote such transformations. researchgate.net For instance, a trifluoroacetic acid (TFA) promoted approach has been successful in the one-pot synthesis of furo-fused quinoxalines, proceeding through an in-situ Sonogashira coupling followed by a metal-free 5-endo-dig cyclization. researchgate.net

Table 1: Plausible Conditions for 5-Endo-Dig Cyclization of a Furo[2,3-c]pyridine-derived Precursor
Catalyst SystemSolventTemperaturePlausible OutcomeReference Analogy
Cu(I) saltsToluene (B28343) or DMF80-120 °CFormation of a new five-membered ring fused to the pyridine moiety. researchgate.net
Fe(OTf)₃DCERoom Temp to 60 °CCycloisomerization to yield substituted indolizine-like structures. researchgate.net
TFA (acid-promoted)DioxaneRefluxMetal-free cyclization following in-situ functionalization. researchgate.net

The mechanism typically involves the activation of the alkyne by the catalyst, making it more electrophilic and susceptible to nucleophilic attack by a tethered group, leading to the formation of the five-membered ring.

Domino and cascade reactions are powerful synthetic tools that allow for the formation of multiple chemical bonds in a single operation without isolating intermediates. These processes are highly efficient and atom-economical. For a molecule like this compound, the aldehyde group serves as an excellent starting point for initiating such sequences.

A hypothetical domino reaction could commence with a Knoevenagel condensation of the aldehyde with an active methylene compound. The resulting adduct could then undergo an intramolecular cyclization, possibly followed by aromatization or another rearrangement, to yield a complex polycyclic structure. Similar cascade strategies have been employed in the synthesis of chromeno[2,3-b]pyridines, where a sequential intermolecular nucleophilic addition, Michael cyclization, and subsequent aromatization occur in a single pot. researchgate.net Another related approach involves a domino Michael addition/decarboxylation/oxidation/annulation sequence starting from imidazo[1,2-a]pyridines. rsc.org

Table 2: Hypothetical Domino Reaction Sequence Involving this compound
StepReaction TypeReagentsIntermediate/Product
1Knoevenagel CondensationActive Methylene Compound (e.g., Malononitrile), Base (e.g., Piperidine)Furo[2,3-c]pyridinylidene malononitrile
2Intramolecular Cyclization (e.g., Thorpe-Ziegler)BaseFused dihydropyridine (B1217469) intermediate
3Oxidation/AromatizationAir or Oxidizing AgentPolycyclic aromatic furopyridine derivative

Such sequences leverage the inherent reactivity of the starting materials to drive the reaction through multiple steps, providing rapid access to complex molecular architectures that would otherwise require lengthy, multi-step syntheses.

Mechanistic Investigations using Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms, predicting reactivity, and understanding the role of various factors like catalysts and solvents. nih.gov For a heterocyclic system like this compound, computational studies can provide deep insights into its reaction pathways that are often difficult to obtain through experimental means alone.

By modeling the potential energy surface of a reaction, computational chemistry can identify the most likely mechanistic pathways. This involves locating and characterizing the structures of reactants, transition states, intermediates, and products. For instance, in a proposed cyclization reaction of a Furo[2,3-c]pyridine derivative, DFT calculations could determine the activation energy barriers for competing pathways, thereby predicting the major product. nih.gov

A computational study on the cyclization of 3,5-diacetyl-2,6-dimethylpyridine (B1595985) with salicylic (B10762653) aldehyde showed that protonation of the pyridine nitrogen atom increased the acidity of the methyl group, facilitating the key enolization step that initiates the cyclization. nih.gov A similar study on a this compound reaction could reveal how the electronic properties of the furopyridine ring system influence the reactivity of the aldehyde and the stability of key intermediates. Quantum chemical studies have been used to investigate all stages of one-pot syntheses, including Michael additions and subsequent cyclizations to form new rings. rsc.org

Table 3: Hypothetical Calculated Energy Barriers for a Proposed Reaction Pathway
Reaction StepDescriptionHypothetical Activation Energy (kJ/mol)Computational Method Analogy
TS1Initial nucleophilic attack on the aldehyde carbonyl20-30DFT (B3LYP/6-31G) rsc.org
INT1Formation of a tetrahedral intermediate-DFT (B3LYP/6-31G) rsc.org
TS2Ring-closing transition state10-15DFT (B3LYP/6-31G) rsc.org
TS3Dehydration/Aromatization transition state~180DFT (B3LYP/6-31G) rsc.org

Computational models are highly effective at explaining the role of catalysts and solvents. A catalyst's function in lowering the activation energy can be precisely modeled by including it in the calculation of the transition state. This can reveal specific non-covalent interactions, such as hydrogen bonding or coordination, that are responsible for catalysis. nih.gov

Solvent effects can be modeled using either implicit (continuum) or explicit models. An explicit model, where individual solvent molecules are included in the calculation, can reveal specific solvent-solute interactions that stabilize a transition state or a reactive intermediate. For example, studies on the synthesis of pyridine-3,5-dicarbonitriles found that different base catalysts promoted distinct mechanistic pathways, and changing the solvent from ethanol (B145695) to acetonitrile (B52724) altered the reaction outcome, effects that can be rationalized through computational modeling. nih.gov In acid-catalyzed reactions, computational studies can quantify how protonation of a heteroatom, like the pyridine nitrogen, alters the charge distribution and reactivity of the entire molecule, thereby directing the reaction pathway. nih.gov

Table 4: Predicted Influence of Catalysts and Solvents on a Hypothetical Cyclization
FactorTypePredicted EffectReference Analogy
CatalystBrønsted Acid (e.g., TFA)Protonation of pyridine nitrogen, activating the system towards nucleophilic attack. nih.gov
CatalystLewis Acid (e.g., Fe(OTf)₃)Coordination to the aldehyde oxygen, increasing its electrophilicity. researchgate.net
SolventPolar Protic (e.g., Ethanol)Stabilization of charged intermediates and transition states through hydrogen bonding. nih.gov
SolventPolar Aprotic (e.g., Acetonitrile)May favor different pathways compared to protic solvents by altering solvation of ions. nih.gov

Advanced Spectroscopic and Structural Elucidation of Furo 2,3 C Pyridine 5 Carboxaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, it provides precise information about the chemical environment of individual atoms, allowing for the comprehensive mapping of the molecular structure.

The ¹H NMR spectrum of the furo[2,3-c]pyridine (B168854) core provides distinct signals for each proton, with chemical shifts highly dependent on their position within the fused aromatic system. In the parent furo[2,3-c]pyridine, the protons on the furan (B31954) ring (H-2 and H-3) typically resonate at different frequencies than those on the pyridine (B92270) ring (H-4 and H-7) due to the differing electronic effects of the adjacent oxygen and nitrogen heteroatoms.

For Furo[2,3-c]pyridine-5-carboxaldehyde, the introduction of the electron-withdrawing aldehyde group at the C-5 position significantly influences the chemical shifts of the nearby protons. The aldehyde proton itself appears as a characteristic singlet in the downfield region, typically around 9.5-10.5 ppm. The aromatic protons' chemical shifts are also affected; for instance, protons at positions H-4 and H-7 experience a downfield shift due to the deshielding effect of the carboxaldehyde group.

Substituent effects are critical in analyzing derivatives. Electron-donating groups (e.g., methoxy, amino) placed on the ring system will generally cause an upfield shift (to a lower ppm value) of nearby proton signals, whereas other electron-withdrawing groups (e.g., nitro, cyano) will cause a further downfield shift.

Table 1: Representative ¹H NMR Spectral Data for a Furo[2,3-c]pyridine Derivative Data is illustrative for a substituted furo[2,3-c]pyridine system.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.95d2.3
H-37.01d2.3
H-49.05s-
H-78.45s-
CHO10.10s-

¹³C NMR Spectral Analysis: Carbon Atom Environments in the Fused Ring System

The ¹³C NMR spectrum provides complementary information by detailing the electronic environment of each carbon atom in the this compound skeleton. The fused heterocyclic system results in a wide range of chemical shifts. Carbons adjacent to heteroatoms (C-2, C-3a, C-7a next to oxygen; C-4, C-7a, C-3a next to nitrogen) are significantly deshielded and appear at lower field.

The carbonyl carbon of the aldehyde group is a key diagnostic signal, found significantly downfield, often in the range of 185-195 ppm. The chemical shifts of the aromatic carbons are sensitive to substituent effects, similar to those observed in ¹H NMR. The analysis of these shifts helps to confirm the substitution pattern on the aromatic core. siftdesk.org For example, carbons directly attached to electron-withdrawing groups are shifted downfield, while adjacent carbons may be shifted slightly upfield.

Table 2: Representative ¹³C NMR Spectral Data for a Furo[2,3-c]pyridine Derivative Data is illustrative for a substituted furo[2,3-c]pyridine system.

CarbonChemical Shift (δ, ppm)
C-2145.8
C-3110.2
C-3a152.1
C-4155.4
C-5130.5
C-7148.9
C-7a149.7
C=O191.3

¹⁵N NMR Spectroscopy for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and sensitivity of the ¹⁵N isotope, offers direct insight into the electronic environment of the nitrogen atom within the pyridine ring. japsonline.com The chemical shift of the pyridine nitrogen in fused systems is highly sensitive to its chemical state. mdpi.com

For the furo[2,3-c]pyridine system, the ¹⁵N chemical shift would be expected in the typical range for pyridine-like nitrogens. japsonline.com This value is significantly influenced by factors such as protonation, lone pair availability, and substitution on the ring. For example, protonation of the nitrogen atom leads to a substantial upfield shift. This technique can be particularly valuable in studying the reactivity and binding properties of the nitrogen atom in different chemical environments. researchgate.net

In complex derivatives of this compound, the one-dimensional ¹H and ¹³C spectra can have overlapping signals or ambiguous assignments. Two-dimensional (2D) NMR techniques are essential for resolving these issues. ipb.pt

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edusdsu.edu This allows for the definitive assignment of a proton signal to its corresponding carbon atom. For example, it would show a cross-peak connecting the signal for H-2 with the signal for C-2, and H-3 with C-3.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS), often performed using Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap analyzers, provides extremely accurate mass measurements, typically with an error of less than 5 ppm. nih.gov This precision allows for the unambiguous determination of a compound's elemental composition. For this compound (C₈H₅NO₂), HRMS can confirm the molecular formula by matching the experimentally measured mass to the calculated exact mass.

In addition to molecular weight determination, tandem mass spectrometry (MS/MS) experiments within an HRMS instrument provide detailed structural information through controlled fragmentation of the parent ion. ethz.ch The fragmentation pattern is a unique fingerprint of the molecule's structure. For this compound, common fragmentation pathways would likely include:

Loss of a hydrogen radical (•H) from the molecular ion.

Loss of the formyl radical (•CHO) or a neutral carbon monoxide (CO) molecule, which is characteristic of aldehydes. mdpi.com

Cleavage of the furan or pyridine ring, leading to characteristic fragment ions that help to confirm the fused ring structure. The stability of the resulting fragments dictates the most likely cleavage points.

Table 3: Predicted HRMS Fragmentation Data for this compound (C₈H₅NO₂)

m/z (Calculated)FormulaDescription of Loss
147.0320C₈H₅NO₂[M]⁺ (Molecular Ion)
146.0242C₈H₄NO₂[M-H]⁺
119.0371C₇H₅NO[M-CO]⁺
118.0449C₈H₄N[M-CHO₂]⁺
91.0395C₆H₅NFuran ring cleavage

This detailed analysis of fragmentation patterns, combined with the high accuracy of the mass measurements, serves as a powerful method for the structural validation of this compound and its derivatives. mdpi.com

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. This technique has been applied to various related heterocyclic compounds, providing a robust framework for understanding the structural characteristics of Furo[2,3-c]pyridine derivatives. researchgate.netmdpi.com

Single-crystal X-ray diffraction analysis provides unequivocal proof of a molecule's connectivity and stereochemistry. For derivatives of Furo[2,3-c]pyridine, this technique would confirm the planarity of the fused aromatic ring system and establish the precise orientation of the carboxaldehyde group and any other substituents. mdpi.com

In crystallographic studies of similar fused N-bridged heterocyclic compounds, such as 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, the analysis reveals critical geometric parameters. nih.gov For instance, the dihedral angle between the fused ring system and a pendant phenyl ring was determined to be 53.77 (4)°. nih.gov Similarly, the torsion angle, which describes the rotation around a single bond, is used to define the orientation of substituents relative to the ring. In the aforementioned imidazopyridine derivative, the N1—C2—C9=O10 torsion angle of 4.15 (17)° indicates that the aldehyde group is nearly coplanar with the fused ring system. nih.gov For this compound, X-ray analysis would similarly define the torsion angle between the pyridine ring and the C5-carboxaldehyde group, confirming its spatial arrangement.

ParameterInformation ProvidedExample from Analogous Compound nih.gov
Bond Lengths & AnglesConfirms the covalent structure and identifies any strain in the ring system.Precise C-C, C-O, C-N, and C=O bond distances and angles.
Dihedral AnglesDefines the orientation of substituents relative to the fused ring.53.77 (4)° between the fused ring and a fluorophenyl ring.
Torsion AnglesDescribes the rotation around a single bond, confirming substituent conformation.4.15 (17)° for the N-C-C=O linkage, showing near planarity.

Beyond individual molecular geometry, X-ray crystallography elucidates how molecules arrange themselves in the solid state. This crystal packing is governed by a network of non-covalent intermolecular interactions. In the crystal structure of 3-(4-Fluorophenyl)imidazo[1,2-a]pyridine-2-carbaldehyde, C—H⋯O and C—H⋯F hydrogen bonds are identified as key interactions that link adjacent molecules into a three-dimensional network. nih.gov

Hirshfeld surface analysis, a tool used to visualize and quantify intermolecular interactions from crystallographic data, reveals the relative contributions of different types of contacts. For the imidazo[1,2-a]pyridine (B132010) derivative, the most significant contributions to crystal packing were from H⋯H (30.4%), H⋯C/C⋯H (23.7%), H⋯O/O⋯H (12.2%), and H⋯F/F⋯H (11.1%) interactions. nih.gov For this compound, one would expect similar interactions, particularly strong C—H⋯O hydrogen bonds involving the aldehyde oxygen and the furan oxygen, as well as C—H⋯N interactions with the pyridine nitrogen. Furthermore, the planar aromatic nature of the furo[2,3-c]pyridine core suggests the presence of π-π stacking interactions, which are common in the crystal structures of such flat molecules and contribute significantly to crystal stability. mdpi.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, corresponding to the energy of its bond vibrations (e.g., stretching, bending). For this compound, the IR spectrum would exhibit a series of distinct absorption bands that serve as a molecular fingerprint.

The most prominent peak would be the strong carbonyl (C=O) stretching vibration from the aldehyde group, typically appearing in the region of 1680-1715 cm⁻¹. The exact position depends on conjugation with the aromatic ring system. The spectrum for the related 3-Pyridinecarboxaldehyde shows a strong C=O band. nist.gov Other key absorptions would include C-H stretching from the aromatic rings and the aldehyde, C=C and C=N stretching vibrations from the fused aromatic system, and the characteristic asymmetric and symmetric stretching of the furan's C-O-C ether linkage. nih.gov

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchPyridine & Furan Rings3000 - 3100Medium-Weak
Aldehyde C-H Stretch-CHO2720 - 2820 (often two peaks)Weak
Carbonyl C=O Stretch-CHO1680 - 1715Strong
Aromatic C=C & C=N StretchPyridine & Furan Rings1450 - 1650Medium-Strong
Furan C-O-C StretchFuran Ring1050 - 1250Strong
C-H Out-of-Plane BendAromatic Rings700 - 900Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The this compound molecule contains a conjugated system of π-electrons spanning the fused rings and the carbonyl group. This extensive conjugation allows the molecule to absorb UV or visible light, promoting electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of related furo-pyridine derivatives shows characteristic absorption bands in the 250 to 390 nm region. researchgate.net These absorptions are typically attributed to two main types of electronic transitions:

π → π* (pi to pi-star) transitions: These involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. They are high-energy transitions, typically resulting in strong absorption bands. For aromatic and conjugated systems, these often appear in the 200-400 nm range.

n → π* (n to pi-star) transitions: These transitions involve promoting an electron from a non-bonding orbital (n), such as the lone pair on the oxygen or nitrogen atoms, to a π* antibonding orbital. These are lower in energy than π → π* transitions and result in weaker absorption bands, often appearing at longer wavelengths. researchgate.net

In similar heterocyclic systems, absorption bands around 280 nm and 340 nm have been assigned to the phenyl-furo[2,3-b]pyridine moiety. researchgate.net The specific λmax (wavelength of maximum absorbance) values are sensitive to the solvent polarity and the nature of substituents on the ring system. researchgate.net The aldehyde group, being in conjugation with the fused rings, would be expected to influence the position and intensity of these absorption maxima.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

No published studies containing DFT calculations specifically for Furo[2,3-c]pyridine-5-carboxaldehyde were found. Therefore, data on its optimized molecular structure, vibrational frequencies, electronic properties, and reactive sites based on this method are not available.

Data not available in the scientific literature.

Data not available in the scientific literature.

Data not available in the scientific literature.

Natural Bond Orbital (NBO) Analysis

No published studies containing NBO analysis specifically for this compound were found. As a result, a detailed analysis of its charge delocalization, hyperconjugative interactions, and the stability of its potential derivatives from this theoretical standpoint cannot be provided.

Data not available in the scientific literature.

Data not available in the scientific literature.

This report underscores a gap in the current body of chemical research. The synthesis and potential applications of this compound would be significantly informed by the computational and theoretical data outlined above. Such studies would provide fundamental insights into the molecule's stability, reactivity, and intermolecular interaction potential, paving the way for its rational use in medicinal chemistry and materials science.

Topological Analysis

Topological analysis of electron density is a powerful computational method used to understand the nature of chemical bonds and non-covalent interactions within a molecule. This approach is grounded in the quantum theory of atoms in molecules.

Atoms in Molecules (AIM) Theory

The Atoms in Molecules (AIM) theory, developed by Richard Bader, analyzes the topology of the electron density to partition a molecule into atomic basins. This partitioning allows for the quantitative characterization of atomic properties and the nature of chemical bonds. Key aspects of AIM analysis include the identification of bond critical points (BCPs), which are indicative of a chemical bond, and the analysis of the Laplacian of the electron density at these points to classify the interaction as either a shared-shell (covalent) or closed-shell (ionic, hydrogen bond, or van der Waals) interaction. Despite the utility of this method, no specific AIM analysis of this compound has been found in the surveyed literature.

Electron Localization Function (ELF) Maps

The Electron Localization Function (ELF) is a method used to visualize the regions of space where electron pairs are most likely to be found. ELF maps provide a chemically intuitive picture of electron localization, clearly distinguishing core electrons, covalent bonds, and lone pairs. The ELF value ranges from 0 to 1, where a high value (close to 1) indicates a high degree of electron localization, characteristic of covalent bonds and lone pairs. An ELF analysis of this compound would reveal the electronic structure of the fused ring system and the influence of the carboxaldehyde substituent. However, no such study is currently available in the public domain.

Non-Covalent Interaction (NCI) Analysis

Non-Covalent Interaction (NCI) analysis is a computational technique used to visualize and characterize weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes. This method is based on the electron density and its derivatives. NCI plots typically use a color scale to differentiate between attractive and repulsive interactions. For this compound, an NCI analysis could elucidate intramolecular and potential intermolecular interactions that influence its conformation and crystal packing. Regrettably, no NCI analysis for this specific compound has been reported.

Thermodynamic Properties Calculation

Computational chemistry provides a powerful means to calculate the thermodynamic properties of molecules, such as enthalpy, entropy, and Gibbs free energy of formation. These calculations are typically performed using methods like Density Functional Theory (DFT) and are crucial for predicting the stability and reactivity of compounds. While such calculations are routine, specific thermodynamic data for this compound derived from computational studies are not available in the reviewed scientific literature.

Derivatization and Functionalization Strategies

Modification of the Carboxaldehyde Group

The aldehyde functional group is a highly reactive site, enabling a wide array of chemical transformations. These include conversions to various nitrogen-containing functional groups such as amides, amines, hydrazones, and tetrazoles.

The synthesis of carboxamide derivatives from Furo[2,3-c]pyridine-5-carboxaldehyde typically involves a two-step synthetic sequence. The initial step is the oxidation of the aldehyde to the corresponding carboxylic acid, Furo[2,3-c]pyridine-5-carboxylic acid. This transformation can be achieved using a variety of standard oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

Following the formation of the carboxylic acid, the second step involves the formation of the amide bond. This is commonly accomplished by first activating the carboxylic acid, for instance, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting activated acyl species can then be reacted with a primary or secondary amine (R¹R²NH) to yield the desired Furo[2,3-c]pyridine-5-carboxamide derivative.

Table 1: General Scheme for Carboxamide Synthesis

Step Reaction Reagents Intermediate/Product
1 Oxidation KMnO₄ or Jones Reagent Furo[2,3-c]pyridine-5-carboxylic acid

The conversion of the carboxaldehyde group to an amine functional group is most commonly achieved through reductive amination. This one-pot reaction involves the initial formation of an imine intermediate by reacting the aldehyde with a primary or secondary amine in the presence of a mild acid catalyst. The transiently formed imine is then reduced in situ to the corresponding amine analog.

Commonly employed reducing agents for this transformation are hydride reagents that are selective for the iminium ion over the aldehyde, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). This method allows for the direct synthesis of a wide variety of substituted amine derivatives of the Furo[2,3-c]pyridine (B168854) scaffold.

Hydrazones are readily formed by the condensation reaction between this compound and a hydrazine (B178648) derivative. nih.gov This reaction typically proceeds under mild conditions, often with acid catalysis, by refluxing the aldehyde and the chosen hydrazine in a suitable solvent like ethanol (B145695). nih.gov The reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazine onto the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the characteristic C=N-N bond. nih.gov

A variety of hydrazine reagents can be utilized, leading to a diverse range of hydrazone products. For instance, reaction with unsymmetrical dimethylhydrazine in refluxing toluene (B28343) has been used to prepare N,N-dimethylhydrazones from analogous formyl-substituted furo[2,3-b]pyrrole systems. mdpi.com

Table 2: Examples of Hydrazine Reagents for Hydrazone Formation

Reagent Product Type
Hydrazine (H₂NNH₂) Simple Hydrazone
Phenylhydrazine (PhNHNH₂) Phenylhydrazone
2,4-Dinitrophenylhydrazine 2,4-Dinitrophenylhydrazone
Semicarbazide (H₂NNHCONH₂) Semicarbazone
Thiosemicarbazide (H₂NNHCSNH₂) Thiosemicarbazone
N,N-Dimethylhydrazine (Me₂NNH₂) N,N-Dimethylhydrazone

The aldehyde group can serve as a precursor for the synthesis of a tetrazole ring through a two-step process. This strategy has been demonstrated in the analogous furo[2,3-b]pyrrole series. mdpi.com The first step is the conversion of the aldehyde to a nitrile (cyano group). This can be accomplished by reacting the aldehyde with hydroxylammonium chloride in a solvent such as acetic anhydride (B1165640) with pyridine (B92270). mdpi.com

In the second step, the resulting Furo[2,3-c]pyridine-5-carbonitrile undergoes a [3+2] cycloaddition reaction with an azide (B81097) source, typically sodium azide (NaN₃) in the presence of an ammonium (B1175870) salt like ammonium chloride in a solvent such as dimethylformamide (DMF), to form the 5-substituted-1H-tetrazole ring. mdpi.comorganic-chemistry.org

Table 3: Reaction Pathway for Tetrazole Formation

Step Transformation Reagents & Conditions Product
1 Aldehyde to Nitrile Hydroxylammonium chloride, Acetic Anhydride, Pyridine, 90 °C Furo[2,3-c]pyridine-5-carbonitrile
2 Nitrile to Tetrazole Sodium azide, Ammonium chloride, DMF 5-(1H-Tetrazol-5-yl)furo[2,3-c]pyridine

Functionalization of the Furan (B31954) Ring

The fused furan ring presents another site for chemical modification, primarily through electrophilic substitution reactions. The electron-rich nature of the furan ring makes it susceptible to attack by electrophiles.

In general, furan undergoes electrophilic substitution more readily than benzene (B151609), with a strong preference for substitution at the C2 (α) position. pearson.comchemicalbook.com This regioselectivity is attributed to the greater stability of the carbocation intermediate formed upon electrophilic attack at C2, which can be stabilized by three resonance structures, compared to the intermediate from C3 attack, which has only two. quora.com For Furo[2,3-c]pyridine, the furan ring has two available carbons, C2 and C3. Based on these established principles, electrophilic attack is predicted to occur preferentially at the C2 position.

It is noteworthy that in the related, more complex benzo[b]furo[2,3-c]pyridine system, electrophilic substitution such as nitration and acylation has been shown to occur exclusively on the annelated benzene ring, not the furan or pyridine moieties. researchgate.net However, in the absence of the fused benzene ring, the furan ring is expected to be the primary site of electrophilic attack under appropriate mild conditions.

Table 4: Common Electrophilic Substitution Reactions on Furan Rings

Reaction Typical Reagents Expected Product Position on Furo[2,3-c]pyridine
Nitration Acetyl nitrate (B79036) (HNO₃/Ac₂O) C2
Halogenation Br₂/dioxane or NBS C2
Sulfonation Pyridine-SO₃ complex C2
Friedel-Crafts Acylation Acetic anhydride/SnCl₄ C2
Vilsmeier-Haack Formylation POCl₃/DMF C2

Lithiation and Subsequent Reactions

Directed ortho-metalation (DoM), particularly lithiation, is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic systems. researchgate.net For the furo[2,3-c]pyridine core, lithiation can be precisely controlled to occur at specific positions, which can then be reacted with various electrophiles to introduce new functional groups.

Research has detailed a procedure for the successive regioselective lithiations of the parent furo[2,3-c]pyridine. researchgate.net The use of different lithiating agents and conditions allows for selective deprotonation at either the furan or the pyridine ring. For instance, employing n-butyllithium (n-BuLi) in conjunction with lithium 2-(dimethylamino)ethanolate (LiDMAE) has been described as an effective "superbase" system for these transformations. researchgate.net After the lithiation step, the resulting organolithium intermediate can be quenched with an electrophile, such as N,N-dimethylformamide (DMF), to install an aldehyde group, yielding compounds like this compound. researchgate.net

This methodology provides a direct route to introduce substituents at desired positions, which can be further elaborated. The resulting polysubstituted furo[2,3-c]pyridines are valuable intermediates for more complex molecules, including ligands for transition metal catalysis. researchgate.net

Table 1: Regioselective Lithiation of Furo[2,3-c]pyridine
Reagent/SuperbaseSite of LithiationSubsequent ElectrophileProduct TypeReference
n-BuLi / LiDMAESpecific positions on the furopyridine coreDMFPolysubstituted Furo[2,3-c]pyridines (e.g., Aldehydes) researchgate.net
n-BuLiVarious positions depending on directing groupsVarious (e.g., CO₂, I₂, etc.)Functionalized Heterocycles researchgate.net

Functionalization of the Pyridine Ring

The pyridine portion of the furo[2,3-c]pyridine molecule possesses distinct reactivity due to the electron-withdrawing nature of the nitrogen atom. This makes the ring electron-deficient and influences its susceptibility to different types of reactions compared to the furan ring.

The pyridine ring is generally resistant to electrophilic aromatic substitution but is activated towards nucleophilic aromatic substitution. uomustansiriyah.edu.iq The nitrogen atom withdraws electron density from the ring carbons, particularly at the positions ortho (C-4, C-6) and para (not present in this fused system) to it, making them partially positive and thus susceptible to attack by nucleophiles. uomustansiriyah.edu.iq

In the context of this compound, the positions on the pyridine ring are C-4, C-5, and C-7. Nucleophilic attack is a viable strategy for introducing substituents onto this ring, especially if a good leaving group (like a halide) is present. A nucleophile can attack an electron-deficient carbon atom, leading to the displacement of the leaving group and the formation of a new substituted product. This pathway is a cornerstone of pyridine chemistry and is applicable to the functionalization of the pyridine moiety in the furo[2,3-c]pyridine system. uomustansiriyah.edu.iq

The nitrogen atom of the pyridine ring can be oxidized to form an N-oxide. This transformation is typically achieved using oxidizing agents such as meta-chloroperoxybenzoic acid (mCPBA). nih.govthieme-connect.de The formation of the N-oxide has a profound impact on the reactivity of the heterocyclic ring.

The N-oxide group is a strong electron-donating group through resonance, which activates the ortho and para positions of the pyridine ring towards electrophilic attack. Simultaneously, the positive formal charge on the nitrogen atom enhances the ring's susceptibility to nucleophilic attack. thieme-connect.de This dual nature makes N-oxides versatile intermediates. For example, pyridine N-oxides can undergo reactions with reagents like trimethylsilyl (B98337) cyanide, leading to cyanation at positions activated by the N-oxide functionality. researchgate.net While specific studies on this compound N-oxide are not detailed, the principles derived from pyridine N-oxide and related fused systems like furo[3,2-c]pyridine (B1313802) N-oxides are applicable. thieme-connect.deresearchgate.net These subsequent reactions, often involving deoxygenation, allow for functionalization that is not possible on the parent heterocycle.

Table 2: Functionalization Strategies for the Pyridine Ring
StrategyKey ReagentsEffect on RingTypical Subsequent ReactionReference
Nucleophilic SubstitutionNucleophiles (e.g., alkoxides, amines)Displacement of a leaving group from electron-deficient ringIntroduction of various functional groups uomustansiriyah.edu.iq
N-OxidationmCPBA, H₂O₂Increases electron density at ortho/para positions; activates for nucleophilic attackCyanation, C-H functionalization nih.govthieme-connect.deresearchgate.net

Applications in Advanced Organic Synthesis

Building Blocks for Complex Heterocyclic Architectures

The structure of Furo[2,3-c]pyridine-5-carboxaldehyde is predisposed to serve as a scaffold for creating larger, more elaborate heterocyclic systems. The fused furo[2,3-c]pyridine (B168854) core provides a rigid and planar framework, while the aldehyde group at the 5-position offers a reactive site for further chemical transformations. ias.ac.inbohrium.com

The development of synthetic routes to polycyclic fused heterocycles is a major focus of modern chemistry due to the prevalence of these motifs in biologically active molecules. bohrium.comnih.gov this compound is an ideal starting material for constructing such systems. The aldehyde functional group can readily participate in a variety of condensation and cyclization reactions to build additional rings onto the core structure.

For instance, the aldehyde can react with active methylene (B1212753) compounds in Knoevenagel condensations, which can be followed by intramolecular cyclization steps to yield more complex fused systems like chromeno[3,2-c]pyridines. nih.gov Furthermore, palladium-catalyzed reactions, such as Sonogashira couplings followed by heteroannulations, represent a powerful strategy for synthesizing diverse polycyclic structures from functionalized furopyridine precursors. nih.gov These methods allow for the controlled and efficient assembly of multi-ring systems that are otherwise difficult to access. nih.gov

Reaction TypePotential Polycyclic Product
Knoevenagel Condensation/CyclizationFused Pyridopyrimidines
Wittig Reaction/Ring-Closing MetathesisMacrocyclic Fused Heterocycles
Pictet-Spengler ReactionFused Tetrahydroisoquinolines
Multi-component ReactionsHighly Substituted Fused Pyridines rsc.org

In medicinal chemistry, "privileged structures" are molecular scaffolds capable of binding to multiple biological targets with high affinity. acs.orgnih.gov The furopyridine core is increasingly recognized as such a scaffold. nih.govnih.gov Specifically, the furo[2,3-b]pyridine (B1315467) isomer has been identified as a versatile isosteric replacement for 7-azaindole, a well-known hinge-binding pharmacophore in kinase inhibitors. nih.gov This bioisosteric relationship allows medicinal chemists to modify kinase selectivity and improve pharmacokinetic properties without sacrificing potency. nih.gov

The furo[3,2-b]pyridine (B1253681) core has also been explicitly identified as a privileged scaffold for developing highly selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. nih.gov this compound serves as a key intermediate for accessing libraries of these valuable compounds. The aldehyde group provides a convenient handle for introducing diversity, enabling the rapid synthesis and evaluation of numerous derivatives in structure-activity relationship (SAR) studies. nih.gov

Development of Novel Synthetic Methodologies

The unique reactivity of this compound makes it a valuable tool for developing new synthetic methods. msesupplies.comias.ac.innih.gov Its participation in cascade reactions, where multiple bond-forming events occur in a single operation, is of particular interest for improving synthetic efficiency. nih.gov For example, a reaction involving the aldehyde could initiate a sequence of intramolecular cyclizations and rearrangements to rapidly assemble a complex polycyclic product.

Palladium-catalyzed methodologies are central to modern heterocyclic synthesis. researchgate.netbohrium.com Research into related systems has demonstrated the power of palladium-catalyzed arylative cyclization of alkynyl-substituted heterocycles to generate furo-fused systems. researchgate.net this compound can be utilized in the development of similar novel, one-pot syntheses that combine cross-coupling and cyclization steps, streamlining the construction of functionalized furopyridines. nih.gov The aldehyde group can be used to anchor the molecule to a solid support for combinatorial synthesis or can be transformed into other functional groups to explore different reaction pathways.

Chemo- and Regioselective Synthesis

Achieving selectivity is a critical challenge in the synthesis of complex molecules. This compound offers opportunities for both chemo- and regioselective transformations.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. The aldehyde group on the furo[2,3-c]pyridine core can be selectively targeted for reactions like reduction, oxidation, or olefination while leaving the heterocyclic rings untouched. Conversely, conditions can be chosen to functionalize the pyridine (B92270) or furan (B31954) ring—for example, through metal-mediated cross-coupling—without affecting the aldehyde. nih.gov This differential reactivity is crucial for the stepwise elaboration of the molecule.

Regioselectivity , the control of reaction at a specific position on the molecule, is also inherent to the furo[2,3-c]pyridine system. The electronic nature of the fused rings directs electrophilic and nucleophilic substitutions to specific carbons. For example, strategies developed for the regioselective functionalization of pyridines via pyridyne intermediates can be conceptually applied to achieve selective substitution at positions adjacent to the existing aldehyde group. rsc.org This allows for precise control over the final structure of the synthesized molecule, which is essential for applications in drug discovery and materials science. ias.ac.inresearchgate.net

Future Directions and Emerging Research Avenues

Development of Asymmetric Synthesis for Chiral Derivatives

The synthesis of enantiomerically pure chiral derivatives of Furo[2,3-c]pyridine-5-carboxaldehyde is a paramount objective for pharmaceutical applications, as different enantiomers of a drug can exhibit vastly different biological activities. Current synthetic routes to furopyridines often yield racemic mixtures. nih.gov Future research will likely focus on the development of catalytic asymmetric methods to overcome this challenge.

Strategies such as the use of chiral catalysts in asymmetric additions to the pyridine (B92270) ring or asymmetric C-H functionalization could provide direct access to enantioenriched products. chim.it The development of methods for the catalytic asymmetric reduction of prochiral ketones or imines derived from the carboxaldehyde group is another promising avenue. chim.it Furthermore, leveraging chiral auxiliaries or reagents in the synthetic pathway could facilitate the separation of enantiomers or direct the stereochemical outcome of key reactions. nih.gov The successful implementation of these asymmetric strategies will be instrumental in evaluating the therapeutic potential of individual enantiomers of this compound derivatives.

Table 1: Potential Asymmetric Synthesis Strategies

StrategyDescriptionPotential Advantages
Catalytic Asymmetric AdditionUse of chiral catalysts to direct the addition of nucleophiles to the pyridine ring or its derivatives.High enantioselectivity, catalytic turnover.
Catalytic Asymmetric ReductionEnantioselective reduction of prochiral ketones or imines using chiral reducing agents or catalysts.Access to chiral alcohols and amines.
Chiral Auxiliary/Reagent ControlIncorporation of a chiral auxiliary to guide stereoselective transformations, followed by its removal.Well-established methodology, predictable outcomes.

Continuous Flow Chemistry Applications

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, and scalability. organic-chemistry.orgmdpi.com The application of flow chemistry to the synthesis of this compound and its derivatives is a largely unexplored area with immense potential.

Flow reactors can enable the use of hazardous reagents or extreme reaction conditions with greater safety by minimizing the volume of reactive intermediates at any given time. researchgate.net This could open up new synthetic routes that are not feasible in batch. Furthermore, the precise control over reaction parameters such as temperature, pressure, and residence time in a flow system can lead to higher yields and purities. organic-chemistry.org The integration of in-line purification and analysis techniques within a continuous flow setup could streamline the entire synthetic process, making it more efficient and cost-effective for large-scale production. mdpi.com

Exploration of Novel Catalytic Systems

The development of novel and more efficient catalytic systems is central to advancing the synthesis of this compound and its analogues. While palladium-catalyzed cross-coupling reactions have been utilized in the synthesis of some furopyridines, there is a need to explore a broader range of catalysts to improve efficiency and expand the scope of accessible derivatives. nih.gov

Future research could focus on the application of other transition metal catalysts, such as copper, nickel, or gold, which may offer different reactivity profiles and functional group tolerance. researchgate.net The exploration of photocatalysis and electrocatalysis could also provide green and sustainable alternatives to traditional thermal methods. Furthermore, the development of heterogeneous catalysts could simplify product purification and catalyst recycling, contributing to more environmentally friendly synthetic processes. The discovery of novel catalytic systems will undoubtedly lead to more efficient and versatile methods for constructing the furo[2,3-c]pyridine (B168854) core.

Machine Learning and AI in Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize organic synthesis. These computational tools can be employed to predict the outcomes of reactions, optimize reaction conditions, and even propose novel synthetic routes. nih.gov For this compound, ML models could be trained on existing data for heterocyclic synthesis to predict optimal catalysts, solvents, and temperatures for its formation and subsequent functionalization. chemrxiv.org

Table 2: Applications of Machine Learning in this compound Research

ApplicationDescriptionPotential Impact
Reaction Outcome PredictionPredicting the yield and selectivity of reactions based on input parameters.Reduced number of trial-and-error experiments.
Condition OptimizationIdentifying the optimal set of reaction conditions for a desired outcome.Increased efficiency and sustainability of syntheses.
Retrosynthesis PlanningProposing viable synthetic routes to target molecules.Accelerated discovery of new compounds.
Property PredictionPredicting the biological or material properties of novel derivatives.Focused synthesis of compounds with high potential.

Expanding the Scope of Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly efficient and atom-economical synthetic tools. beilstein-journals.org The aldehyde functionality of this compound makes it an ideal candidate for participation in a variety of MCRs.

Future research should explore the use of this compound in well-established MCRs such as the Ugi, Passerini, and Biginelli reactions to rapidly generate diverse libraries of complex molecules. beilstein-journals.org The development of novel MCRs that specifically utilize the unique reactivity of the furo[2,3-c]pyridine scaffold could lead to the discovery of unprecedented molecular architectures with interesting biological activities. acs.org The efficiency and diversity-generating power of MCRs make them a highly attractive strategy for the rapid exploration of the chemical space around the this compound core. acs.org

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Furo[2,3-c]pyridine-5-carboxaldehyde, and how do they influence experimental design?

  • Answer : Critical properties include a molecular formula of C₈H₅NO₂, molecular weight of 147.13 g/mol, boiling point of 261.1±20.0°C (at 760 mmHg), and density of 1.3±0.1 g/cm³ . These parameters guide solvent selection (e.g., high-boiling solvents for reflux), purification methods (e.g., column chromatography), and storage conditions (dry, 2–8°C). The aldehyde group’s reactivity necessitates inert atmospheres (N₂/Ar) during synthesis to prevent oxidation .

Q. What safety protocols are essential when handling this compound?

  • Answer : Use PPE (nitrile gloves, chemical goggles, lab coats) to avoid skin/eye contact. Work in a fume hood to minimize inhalation risks. Storage at 2–8°C in airtight containers prevents degradation. In case of exposure, rinse skin with water for 15 minutes; for eye contact, use emergency eyewash stations and seek medical attention .

Q. How can researchers synthesize this compound in a laboratory setting?

  • Answer : While direct synthesis methods are not fully detailed in the literature, analogous pathways involve:

  • Step 1 : Cyclization of substituted pyridine precursors with furan derivatives under acid catalysis.
  • Step 2 : Oxidation of a hydroxymethyl intermediate (e.g., using MnO₂ or TEMPO/oxone) to introduce the aldehyde group .
  • Key Tip : Monitor reaction progress via TLC or HPLC to avoid over-oxidation.

Advanced Research Questions

Q. How can this compound be functionalized for drug discovery applications?

  • Answer : The aldehyde group enables:

  • Schiff base formation : React with primary amines (e.g., anilines) to generate imine-linked derivatives for antimicrobial screening.
  • Nucleophilic addition : Use Grignard reagents or organozinc compounds to create secondary alcohols, potential intermediates for kinase inhibitors.
  • Cross-coupling : Employ Suzuki-Miyaura reactions (Pd catalysis) with boronic acids to expand aromatic systems, enhancing π-π stacking in receptor binding .

Q. What analytical challenges arise in characterizing this compound derivatives, and how can they be resolved?

  • Answer : Challenges include:

  • Isomer discrimination : Use 2D NMR (HSQC, NOESY) to resolve positional isomers in fused-ring systems.
  • Aldehyde stability : Characterize freshly prepared samples via FT-IR (C=O stretch at ~1700 cm⁻¹) and LC-MS to detect degradation products.
  • Crystallization issues : Optimize solvent polarity (e.g., DCM/hexane gradients) for single-crystal X-ray diffraction .

Q. How does this compound’s electronic structure influence its reactivity in metal-catalyzed reactions?

  • Answer : The electron-deficient pyridine ring enhances electrophilicity at the aldehyde group, facilitating:

  • Coordination with transition metals : Cu(I) or Pd(0) catalysts stabilize intermediates in cross-coupling reactions.
  • Chelation-assisted C–H activation : Direct functionalization at the β-position of the furan ring under Rh(III) catalysis .

Q. What in silico strategies predict the biological activity of derivatives?

  • Answer : Use molecular docking (AutoDock Vina) to assess binding to targets like α7 nicotinic acetylcholine receptors. QSAR models (e.g., CoMFA) correlate substituent effects (e.g., electron-withdrawing groups on the pyridine ring) with predicted IC₅₀ values .

Methodological Tables

Property Value Method Reference
Boiling Point261.1±20.0°C (760 mmHg)Simulated distillation GC
Density1.3±0.1 g/cm³Pycnometry
Aldehyde ReactivityElectrophilic at C=ODFT calculations (B3LYP/6-31G*)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.